2-ethoxy-4-[(E)-2-pyrazin-2-ylprop-1-enyl]phenol
Description
2-ethoxy-4-[(E)-2-pyrazin-2-ylprop-1-enyl]phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of an ethoxy group, a pyrazine ring, and a phenolic hydroxyl group
Properties
IUPAC Name |
2-ethoxy-4-[(E)-2-pyrazin-2-ylprop-1-enyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-3-19-15-9-12(4-5-14(15)18)8-11(2)13-10-16-6-7-17-13/h4-10,18H,3H2,1-2H3/b11-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYBNORJLKWIQS-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C)C2=NC=CN=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C)/C2=NC=CN=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-4-[(E)-2-pyrazin-2-ylprop-1-enyl]phenol typically involves the following steps:
Formation of the pyrazine ring: This can be achieved through the condensation of appropriate precursors under controlled conditions.
Introduction of the ethoxy group: This step involves the ethylation of the phenolic hydroxyl group using ethyl iodide in the presence of a base such as potassium carbonate.
Formation of the enyl linkage: This is accomplished through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-4-[(E)-2-pyrazin-2-ylprop-1-enyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The enyl linkage can be reduced to form saturated derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated phenolic derivatives.
Substitution: Various substituted phenolic compounds depending on the nucleophile used.
Scientific Research Applications
2-ethoxy-4-[(E)-2-pyrazin-2-ylprop-1-enyl]phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Mechanism of Action
The mechanism of action of 2-ethoxy-4-[(E)-2-pyrazin-2-ylprop-1-enyl]phenol involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins, affecting their structure and function. The pyrazine ring can interact with nucleic acids, potentially influencing gene expression and protein synthesis. The enyl linkage allows for conjugation with other molecules, enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-ethoxy-4-[(E)-2-pyridin-2-ylprop-1-enyl]phenol: Similar structure but with a pyridine ring instead of a pyrazine ring.
2-methoxy-4-[(E)-2-pyrazin-2-ylprop-1-enyl]phenol: Similar structure but with a methoxy group instead of an ethoxy group.
4-ethoxy-2-[(E)-2-pyrazin-2-ylprop-1-enyl]phenol: Similar structure but with the ethoxy group at a different position on the phenol ring.
Uniqueness
2-ethoxy-4-[(E)-2-pyrazin-2-ylprop-1-enyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrazine ring enhances its ability to interact with nucleic acids, while the ethoxy group provides increased solubility and stability compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
